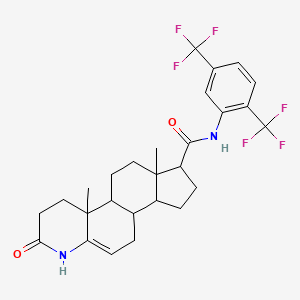
N-Boc-2,3-dimethoxy-D-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-2,3-dimetoxi-D-fenilalanina es un compuesto químico con la fórmula molecular C16H23NO6 y un peso molecular de 325,36 g/mol . Es un derivado de la D-fenilalanina, donde el grupo amino está protegido por un grupo tert-butoxicarbonilo (Boc), y el anillo fenilo está sustituido con dos grupos metoxilo en las posiciones 2 y 3 . Este compuesto se utiliza en diversas aplicaciones de investigación química y farmacéutica debido a sus propiedades estructurales únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Las condiciones de reacción a menudo incluyen el uso de anhídrido Boc (Boc2O) y una base como trietilamina (TEA) o diisopropiletilamina (DIPEA) en un disolvente orgánico como diclorometano (DCM) . La metoxilación del anillo fenilo se puede lograr utilizando metanol y un catalizador adecuado en condiciones de reflujo .
Métodos de Producción Industrial
La producción industrial de N-Boc-2,3-dimetoxi-D-fenilalanina puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Las condiciones de reacción se optimizan para garantizar la alta pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
N-Boc-2,3-dimetoxi-D-fenilalanina sufre diversas reacciones químicas, incluyendo:
Oxidación: Los grupos metoxilo se pueden oxidar para formar aldehídos o ácidos carboxílicos correspondientes.
Reducción: El compuesto se puede reducir para eliminar el grupo protector Boc, dando como resultado la amina libre.
Sustitución: Los grupos metoxilo se pueden sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio (LiAlH4) o hidrogenación con paladio sobre carbono (Pd/C).
Principales Productos Formados
Oxidación: Formación de aldehídos o ácidos carboxílicos.
Reducción: Formación de la amina libre.
Sustitución: Formación de derivados de fenilalanina sustituidos.
Aplicaciones Científicas De Investigación
N-Boc-2,3-dimetoxi-D-fenilalanina se utiliza en diversas aplicaciones de investigación científica, incluyendo:
Química: Como bloque de construcción en la síntesis de moléculas orgánicas complejas y péptidos.
Biología: En el estudio de interacciones enzima-sustrato y modificaciones de proteínas.
Medicina: Como precursor en la síntesis de compuestos farmacéuticos y desarrollo de fármacos.
Industria: En la producción de productos químicos finos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de N-Boc-2,3-dimetoxi-D-fenilalanina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo protector Boc proporciona estabilidad y evita reacciones secundarias no deseadas durante la síntesis química. Los grupos metoxilo en el anillo fenilo pueden participar en enlaces de hidrógeno y otras interacciones, lo que influye en la reactividad y la afinidad de unión del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
N-Boc-D-fenilalanina: Carece de los grupos metoxilo en el anillo fenilo.
2,3-dimetoxi-D-fenilalanina: Carece del grupo protector Boc.
N-Boc-3,4-dimetoxi-D-fenilalanina: Tiene grupos metoxilo en las posiciones 3 y 4 en lugar de 2 y 3.
Unicidad
N-Boc-2,3-dimetoxi-D-fenilalanina es único debido a la presencia tanto del grupo protector Boc como de los grupos metoxilo en posiciones específicas del anillo fenilo. Esta combinación de características estructurales confiere propiedades químicas y reactividad distintas, lo que lo hace valioso en diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C16H23NO6 |
|---|---|
Peso molecular |
325.36 g/mol |
Nombre IUPAC |
(2R)-3-(2,3-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(14(18)19)9-10-7-6-8-12(21-4)13(10)22-5/h6-8,11H,9H2,1-5H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
Clave InChI |
JAGRPPICOCHMKT-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CC1=C(C(=CC=C1)OC)OC)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)OC)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


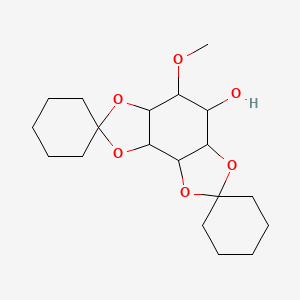


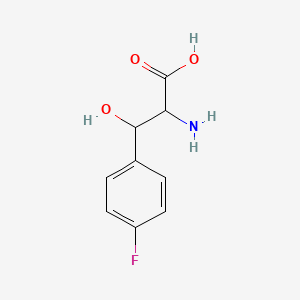
![[4-Acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12285142.png)
![L-Proline, 4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-, |A-D-glucopyranuronosyl ester, (4S)-](/img/structure/B12285146.png)
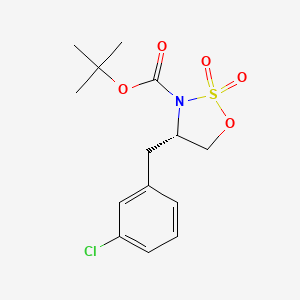

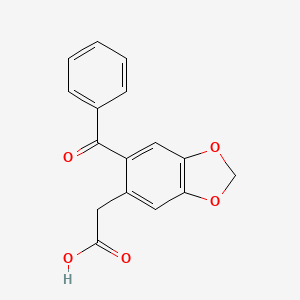
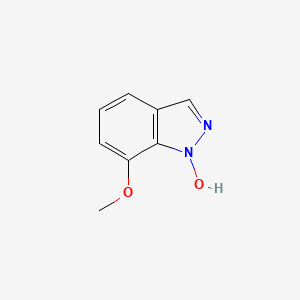
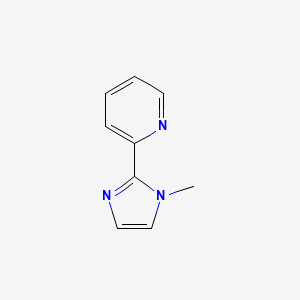
![Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one](/img/structure/B12285204.png)

